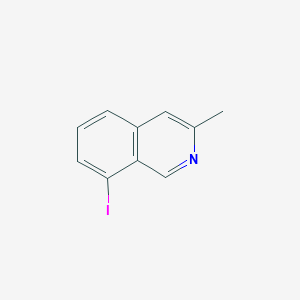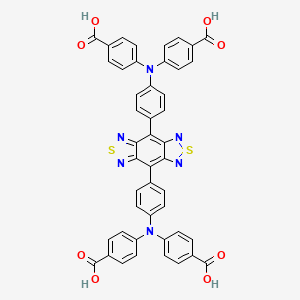
BZA-Bbtzbpt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BZA-Bbtzbpt is a complex organic compound with the molecular formula C₄₆H₂₈N₆O₈S₂ and a molecular weight of 856.88 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BZA-Bbtzbpt involves multiple steps, typically starting with the preparation of its core structure through a series of condensation and cyclization reactions. The specific reagents and conditions can vary, but common steps include:
Condensation Reaction: Initial condensation of aromatic amines with aldehydes or ketones.
Cyclization: Formation of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of various functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
BZA-Bbtzbpt can undergo several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
BZA-Bbtzbpt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Mécanisme D'action
The mechanism of action of BZA-Bbtzbpt involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
BZA-Bbtzbpt can be compared with other similar compounds, such as:
Benzimidazoles: Share a similar heterocyclic core structure and have various biological activities.
Azobenzene-containing compounds: Known for their photochromic properties and used in materials science.
Propriétés
Formule moléculaire |
C46H28N6O8S2 |
|---|---|
Poids moléculaire |
856.9 g/mol |
Nom IUPAC |
4-[4-[8-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-(4-carboxyphenyl)anilino]benzoic acid |
InChI |
InChI=1S/C46H28N6O8S2/c53-43(54)27-5-17-33(18-6-27)51(34-19-7-28(8-20-34)44(55)56)31-13-1-25(2-14-31)37-39-41(49-61-47-39)38(42-40(37)48-62-50-42)26-3-15-32(16-4-26)52(35-21-9-29(10-22-35)45(57)58)36-23-11-30(12-24-36)46(59)60/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clé InChI |
PWWCJTUTOHGGHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C(=C(C4=NSN=C24)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)N=S=N3)N(C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



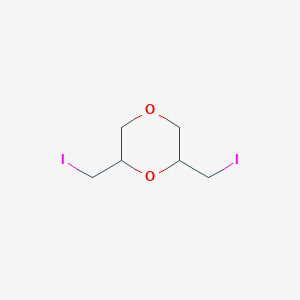
![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
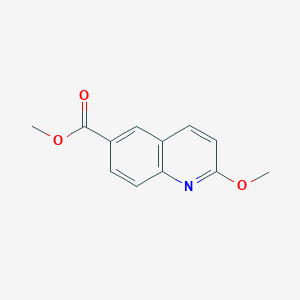
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
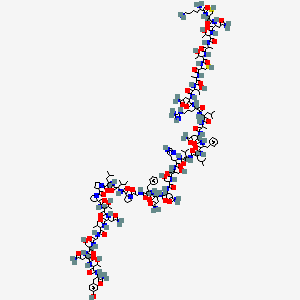

![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)

![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
